6-(3-Iodophenyl)pyrimidin-4-amine
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Overview
Description
6-(3-Iodophenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 4-chloropyrimidine.
Nucleophilic Substitution: 3-Iodoaniline undergoes nucleophilic substitution with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(3-Iodophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are used in cancer treatment.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site or an allosteric site of the enzyme, thereby blocking its activity.
Anti-inflammatory Action: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-Imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds also feature a pyrimidine ring and are known for their phosphodiesterase inhibition and antimicrobial activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share a similar pyrimidine core and are studied for their biological significance.
Uniqueness
6-(3-Iodophenyl)pyrimidin-4-amine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C10H8IN3 |
---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8IN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |
InChI Key |
SQRGVMJSVGKGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)N |
Origin of Product |
United States |
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